molecular formula C20H23N5O B6940936 N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide

Cat. No.: B6940936
M. Wt: 349.4 g/mol
InChI Key: SLXVCOYRGGCOQB-UHFFFAOYSA-N
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Description

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a dimethylamino group and a phenylpyrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-24(2)14-16-10-11-21-19(12-16)23-20(26)9-8-17-13-22-25(15-17)18-6-4-3-5-7-18/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXVCOYRGGCOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NC=C1)NC(=O)CCC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-chloropyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form N,N-dimethyl-4-aminopyridine.

    Coupling with Phenylpyrazole: The intermediate is then coupled with a phenylpyrazole derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amide Formation: The final step involves the formation of the amide bond by reacting the coupled intermediate with a suitable acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst or intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    Phenylpyrazole Derivatives: Known for their bioactivity and use in pharmaceuticals.

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